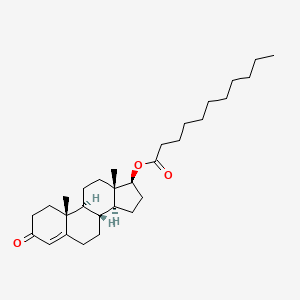

Testosterone undecanoate

Description

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3/t24-,25-,26-,27-,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSFVOAUHKGBEK-CNQKSJKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863661 | |

| Record name | Testosterone undecylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Details | http://www.abmole.com/literature/testosterone-undecanoate-msds.html | |

| Record name | Testosterone undecanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

5949-44-0 | |

| Record name | Testosterone, undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone undecanoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone undecanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone undecylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one undecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H16A5VCT9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Synthesis of Testosterone Undecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical synthesis, and analytical methodology for testosterone (B1683101) undecanoate, a long-acting ester of testosterone. The information is intended to support research, development, and quality control activities related to this important androgenic steroid.

Molecular Structure and Physicochemical Properties

Testosterone undecanoate is a synthetic androstane (B1237026) steroid and an ester prodrug of testosterone. The undecanoate ester at the 17-beta hydroxyl group of the testosterone steroid core significantly increases the molecule's lipophilicity. This structural modification is crucial for its pharmacokinetic profile, enabling absorption via the intestinal lymphatic system when administered orally, thus bypassing extensive first-pass metabolism in the liver.[1]

Chemical Structure:

The core structure consists of a tetracyclic steroid nucleus (gonane) with a ketone group at position 3 and a hydroxyl group at position 17, which is esterified with undecanoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₀H₄₈O₃ |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate |

| Molecular Weight | 456.70 g/mol |

| CAS Number | 5949-44-0 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 59-61 °C |

| Solubility | Practically insoluble in water, soluble in organic solvents such as ethanol, acetone (B3395972), and oils. |

Chemical Synthesis of this compound

The primary and most widely documented method for the synthesis of this compound is the direct esterification of testosterone with undecanoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Various solvents and bases have been employed to optimize the reaction yield and purity of the final product.

A general reaction scheme is as follows:

Testosterone + Undecanoyl Chloride → this compound + HCl

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Quantitative Data on Synthesis

The yield and purity of this compound synthesis are highly dependent on the reaction conditions. A summary of various reported conditions is presented in Table 2.

Table 2: Summary of Reaction Conditions and Outcomes for this compound Synthesis

| Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (HPLC) (%) |

| N,N-Dimethylformamide (DMF) | Pyridine (B92270) | 1 | 0-10 then RT | 96 | 98.26 |

| N,N-Dimethylacetamide (DMA) | Pyridine | Not Specified | Not Specified | 96 | 99.40 |

| N,N-Dimethylacetamide (DMA) | DIPEA | 5 | 0-10 then RT | 85 | 95.52 |

| N,N-Dimethylacetamide (DMA) | DBU | 5 | 0-10 then RT | 57 | 95.18 |

| Acetonitrile | Pyridine | 5 | 0-10 then RT | 69 | 98.80 |

| Acetone | Pyridine | 6 | 0-10 then RT | 69 | 97.59 |

| Ethyl Acetate (B1210297) | Pyridine | 1.5 | 20-25 | Not Specified | Not Specified |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: High-Yield Synthesis in DMF

-

Under a nitrogen atmosphere, thoroughly mix 5 g of testosterone with 25 ml of N,N-dimethylformamide (DMF) and 5 ml of pyridine in a reaction vessel.

-

Cool the mixture to 0-10 °C in an ice bath.

-

Slowly add 4.6 ml of undecanoyl chloride to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 1 hour.

-

After completion, add 5 ml of water and stir for 1 hour to precipitate the product.

-

Filter the precipitate and rinse with an aqueous acetone solution.

-

Dry the product under vacuum at room temperature to obtain this compound.

-

For further purification, recrystallize from an acetone/water mixture.

Protocol 2: Synthesis in Ethyl Acetate

-

In a suitable reaction vessel under a nitrogen atmosphere, dissolve testosterone (1 equivalent) in ethyl acetate (12 volumes).

-

Add pyridine (1.52 volumes, 10.88 equivalents) to the solution.

-

Add undecanoyl chloride (1.2 equivalents) to the mixture at 20-25 °C.

-

Stir the reaction for approximately 1.5 hours, monitoring for completion by TLC (Hexane:Ethyl Acetate; 8:2).

-

Upon completion, quench the reaction with a 2% NaOH solution.

-

Separate the organic layer and wash sequentially with dilute HCl and water.

-

The crude product can be further purified by charcoal treatment in methanol (B129727) and subsequent crystallization.

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound is a prodrug that is hydrolyzed by endogenous esterases to release testosterone. Testosterone then exerts its biological effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.

The following diagram outlines the key steps in the androgen receptor signaling pathway.

Caption: Simplified androgen receptor signaling pathway.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound in active pharmaceutical ingredients (APIs) and formulated products are commonly determined using reverse-phase high-performance liquid chromatography (RP-HPLC).

The diagram below details a typical experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for HPLC analysis of this compound.

Detailed Experimental Protocol for HPLC Analysis[2]

This protocol is for the quantification of this compound in a soft gelatin capsule formulation.

1. Materials and Reagents:

-

This compound certified reference standard

-

Methanol (HPLC grade)

-

Deionized water

-

Soft gelatin capsules containing this compound

2. Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: C18, 4.6 mm × 250 mm, 5 µm particle size.

-

Mobile Phase: 100% Methanol (filtered and degassed).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10 µL.

3. Preparation of Solutions:

-

Standard Stock Solution (400 ppm): Accurately weigh and transfer 20 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Standard Working Solution (40 ppm): Pipette 2 mL of the standard stock solution into a 20 mL volumetric flask and dilute to volume with methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 20, 32, 40, 48, and 60 ppm) by diluting the standard stock solution with methanol.

-

Sample Stock Solution (400 ppm): Take a quantity of the soft gelatin capsule content equivalent to 40 mg of this compound into a 100 mL volumetric flask. Add methanol, sonicate to dissolve, and dilute to volume.

-

Sample Working Solution (40 ppm): Pipette 5 mL of the sample stock solution into a 50 mL volumetric flask and dilute to volume with methanol.

4. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform a system suitability test by injecting the standard working solution multiple times. The relative standard deviation (RSD) of the peak areas should be within acceptable limits (e.g., <2%).

-

Inject the calibration standards to generate a calibration curve.

-

Inject the sample working solution.

-

Record the chromatograms and integrate the peak areas.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations.

-

Determine the concentration of this compound in the sample working solution from the calibration curve.

-

Calculate the amount of this compound in the original sample, taking into account the dilution factors.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Testosterone Undecanoate

Introduction

Testosterone (B1683101) undecanoate (TU) is a long-chain ester of testosterone used in androgen replacement therapy for male hypogonadism.[1] It is available in both oral and intramuscular formulations, each with distinct pharmacokinetic profiles.[2] Unlike native testosterone, which undergoes extensive first-pass metabolism when taken orally, TU's lipophilic nature allows for a unique absorption pathway that enhances its oral bioavailability.[3][4] This guide provides a detailed technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of testosterone undecanoate, aimed at researchers, scientists, and drug development professionals.

Pharmacokinetics: The Journey of this compound in the Body

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. The formulation of this compound significantly influences these parameters.

Oral this compound

The oral formulation of TU is designed to circumvent the rapid hepatic degradation that renders oral native testosterone ineffective.[5]

-

Absorption: When administered orally with food, the highly lipophilic this compound is absorbed from the intestine into the lymphatic system via chylomicrons.[4][6] This pathway bypasses the portal circulation and subsequent first-pass metabolism in the liver.[3][4] Studies in dog models have shown that between 91.5% and 99.7% of the systemically available ester is transported through the lymphatic system.[5] This lymphatic absorption is crucial for its oral activity.[5][6]

-

Metabolism: Once in the systemic circulation, this compound is cleaved by non-specific tissue esterases to release active testosterone.[2][3] Testosterone itself is further metabolized into various 17-keto steroids, including its more potent active metabolite, dihydrotestosterone (B1667394) (DHT), and estradiol.[1][7] A significant portion of TU is also converted to dihydrothis compound (DHTU) in the intestinal wall.[3][8]

-

Excretion: The metabolites of testosterone are primarily excreted in the urine (about 90%) and feces (about 6%).[7]

Intramuscular this compound

The intramuscular (IM) injection of this compound, typically in an oily vehicle like castor oil, creates a long-acting depot in the muscle tissue.[2][9]

-

Absorption: From this depot, the drug is slowly released into the systemic circulation.[2] This results in sustained and stable testosterone levels over an extended period, allowing for less frequent dosing compared to shorter-acting testosterone esters.[6][10]

-

Distribution and Half-Life: After IM injection, serum testosterone concentrations reach a maximum after a median of 7 days.[9] The terminal elimination half-life for intramuscular TU has been reported to be between 18.3 and 23.7 days, depending on the dose.[11] This long half-life contributes to the extended dosing interval of 10 to 14 weeks.[2]

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters for both oral and intramuscular formulations of this compound.

Table 1: Pharmacokinetic Parameters of Oral this compound (Jatenzo®)

| Parameter | Value | Reference |

|---|---|---|

| Time to Steady State | Achieved by Day 7 | [12] |

| Cavg (Average Concentration over 24h) | 403 ± 128 ng/dL | [13] |

| Cmax (Maximum Concentration) | Met FDA criteria: ≥85% of patients < 1500 ng/dL | [14] |

| Tmax (Time to Maximum Concentration) | 4-6 hours post-dose |[15] |

Note: These values are based on studies with specific oral formulations (e.g., Jatenzo®) and can vary. Dosing is typically twice daily with meals.[13]

Table 2: Pharmacokinetic Parameters of Intramuscular this compound (Aveed®)

| Parameter | Value | Reference |

|---|---|---|

| Tmax (Time to Maximum Concentration) | Median of 7 days (range 4 to 42 days) | [9] |

| Cavg (Average Concentration over 10 weeks) | 494.9 ± 141.46 ng/dL | [16] |

| Cmax (Maximum Concentration) | 890.6 ± 345.11 ng/dL | [16] |

| Terminal Elimination Half-Life | 18.3 - 23.7 days |[11] |

Note: These values are for a 750 mg dose administered at weeks 0, 4, and then every 10 weeks.[17]

Pharmacodynamics: The Effects of this compound on the Body

Pharmacodynamics explores the biochemical and physiological effects of a drug on the body. As a prodrug of testosterone, TU's effects are mediated by the actions of testosterone and its active metabolite, DHT.[18]

Mechanism of Action

Testosterone mediates its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][19] This interaction initiates a cascade of molecular events leading to the physiological effects associated with androgens.[6]

-

Receptor Binding: In the cytoplasm, the androgen receptor is part of a complex with heat shock proteins (HSPs).[20] The binding of testosterone (or DHT) induces a conformational change, causing the dissociation of HSPs.[20]

-

Nuclear Translocation and Dimerization: The activated hormone-receptor complex then translocates into the cell nucleus and dimerizes.[20][21]

-

Gene Transcription: The AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[20] This binding, along with the recruitment of co-activator proteins, modulates the transcription of genes responsible for the development and maintenance of male secondary sexual characteristics.[6][20]

Physiological Effects

The primary pharmacodynamic effect of this compound is the restoration of testosterone levels in hypogonadal men, which in turn normalizes physiological processes dependent on androgens.[1]

-

Hypothalamic-Pituitary-Gonadal (HPG) Axis: Exogenous testosterone administration provides negative feedback on the HPG axis, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland.[1][22] However, studies on oral TU suggest it may not cause the complete suppression of LH and FSH seen with other testosterone formulations, which could have implications for spermatogenesis.[22][23] In hypergonadotropic hypogonadal patients, treatment with oral TU has been shown to progressively decrease elevated FSH and LH levels.

-

Secondary Sexual Characteristics and Body Composition: Testosterone is crucial for maintaining male secondary sexual characteristics, such as muscle mass, bone density, and hair growth.[6][13]

-

Hematopoiesis: Testosterone can stimulate red blood cell production, which can lead to an increase in hematocrit and hemoglobin levels.[16]

Pharmacodynamic Data Summary

Table 3: Effects of Intramuscular TU on Hormonal and Hematological Parameters

| Parameter | Baseline (Mean ± SE) | Week 24 (Mean ± SE) | Reference |

|---|---|---|---|

| Hematocrit (%) | 43.3 ± 0.32 | 45.7 ± 0.35 | [16] |

| Hemoglobin (g/dL) | 14.6 ± 0.11 | 15.5 ± 0.13 | [16] |

| PSA (ng/mL) | 1.0 ± 0.08 | 1.3 ± 0.10 |[16] |

Note: Data from a 24-week study of 750 mg TU administered at weeks 0, 4, and 14.[16]

Visualizations: Pathways and Protocols

Diagram 1: Absorption Pathway of Oral this compound

Caption: Lymphatic absorption pathway of oral this compound.

Diagram 2: Classical Androgen Receptor Signaling Pathway

References

- 1. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Contribution of lymphatically transported this compound to the systemic exposure of testosterone after oral administration of two andriol formulations in conscious lymph duct-cannulated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]

- 8. Lymphatic absorption and metabolism of orally administered this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. academic.oup.com [academic.oup.com]

- 11. A pharmacokinetic study of injectable this compound in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ml.globenewswire.com [ml.globenewswire.com]

- 13. echemi.com [echemi.com]

- 14. A new oral this compound therapy comes of age for the treatment of hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. Population Pharmacokinetic Modeling and Simulations to Evaluate a Potential Dose Regimen of this compound in Hypogonadal Males - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound [medbox.iiab.me]

- 19. mdpi.com [mdpi.com]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 22. academic.oup.com [academic.oup.com]

- 23. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Activation and Metabolism of Testosterone Undecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) undecanoate (TU) is a long-chain fatty acid ester prodrug of testosterone developed to overcome the rapid hepatic first-pass metabolism of native testosterone.[1][2] Its lipophilic nature facilitates absorption via the intestinal lymphatic system for oral formulations and provides a slow-release depot for intramuscular injections.[1][3][4] Activation of TU is a critical step, relying on endogenous non-specific esterases to hydrolyze the undecanoate ester and release active testosterone. This guide provides a comprehensive overview of the activation and metabolism of testosterone undecanoate, detailing the enzymatic processes, pharmacokinetic profiles of oral and injectable formulations, and the subsequent metabolic fate of testosterone.

Prodrug Activation: The Role of Esterases

This compound is pharmacologically inactive until its ester bond is cleaved, releasing testosterone.[5] This hydrolysis is catalyzed by non-specific esterases present in the plasma and various tissues.[5][6][7]

The activation process is crucial for both oral and injectable formulations. With oral administration, a significant portion of TU is absorbed into the intestinal lymphatic system, bypassing the liver and avoiding extensive first-pass metabolism.[3][4][6] Once in systemic circulation, plasma esterases act on TU to liberate testosterone.[6][8] For intramuscular injections, TU forms an oily depot from which it is slowly released and subsequently hydrolyzed by tissue and plasma esterases to provide a sustained release of testosterone.

It is important to note that the hydrolysis of TU can also occur ex vivo in blood samples during processing, which can lead to an overestimation of circulating testosterone concentrations.[7][8][9][10] Therefore, it is critical to use enzyme inhibitors, such as sodium fluoride, in blood collection tubes for accurate pharmacokinetic assessments of oral TU formulations.[7][9][10]

Pharmacokinetics of this compound Formulations

The route of administration significantly influences the pharmacokinetic profile of this compound.

Oral this compound

Oral TU is formulated in a self-emulsifying drug delivery system (SEDDS) to enhance its lymphatic absorption.[11][12] Co-administration with food, particularly a fatty meal, is often recommended to maximize absorption.[1][13]

Following oral administration of 237 mg of TU twice daily, the mean maximum concentration (Cmax) of testosterone was reported to be 1008 ng/dL, with a time to maximum concentration (Tmax) of approximately five hours.[5] Another study with a 200 mg twice-daily oral TU formulation also demonstrated that mean serum testosterone levels were within the adult male range for most participants.[11][13]

Injectable this compound

Intramuscular injection of this compound provides a long-acting depot effect. A single 750 mg injection of TU has been shown to maintain serum testosterone concentrations within the normal range for a 10-week dosing interval.[14][15][16] Following the third injection at week 14 in a clinical trial, the average serum testosterone concentration was 494.9 ± 141.46 ng/dL, with a mean maximum concentration of 890.6 ± 345.11 ng/dL.[14][15] The terminal elimination half-life for injectable TU has been reported to be between 18.3 and 23.7 days.[17]

Metabolism of Liberated Testosterone

Once testosterone is released from the undecanoate ester, it undergoes the same metabolic pathways as endogenous testosterone. The primary routes of metabolism are conversion to more active metabolites and inactivation followed by excretion.

Conversion to Active Metabolites

-

5α-Reductase Pathway: Testosterone is converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase.[5] This conversion occurs in various tissues, including the prostate, skin, and hair follicles. Notably, oral TU administration has been associated with elevated DHT levels and an increased DHT-to-testosterone ratio.[1][6][11] The intestinal wall can also contribute to the formation of 5α-dihydrothis compound (DHTU) from TU, which is then absorbed and hydrolyzed to DHT.[18][19]

-

Aromatase Pathway: In a process known as aromatization, testosterone is converted to estradiol (B170435) by the enzyme aromatase (CYP19A1). This occurs in adipose tissue, the brain, and other tissues.

Inactivation and Excretion

The liver is the primary site for the inactivation of testosterone. The main enzymatic pathway involves cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[[“]]

-

CYP3A4-Mediated Hydroxylation: CYP3A4 is the principal enzyme responsible for the 6β-hydroxylation of testosterone, a key step in its inactivation.[[“]][21][22][23] CYP3A5 also contributes to this process, but to a lesser extent.[[“]] Other minor metabolites, such as 2α- and 2β-hydroxytestosterone, are also formed.[21]

Following these initial metabolic steps, testosterone and its metabolites are further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for renal excretion. The predominant urinary metabolites are testosterone- and androsterone-glucuronide.[18]

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral this compound (237 mg BID)

| Parameter | Mean Value (SD) | Unit |

| Cmax | 1008 (581) | ng/dL |

| Tmax | ~5 | hours |

Data from PubChem CID 65157[5]

Table 2: Pharmacokinetic Parameters of Injectable this compound (750 mg)

| Parameter | Mean Value (SD) | Unit |

| Average Serum Testosterone | 494.9 (141.46) | ng/dL |

| Cmax | 890.6 (345.11) | ng/dL |

| Terminal Elimination Half-life | 18.3 - 23.7 | days |

Data from Morgentaler et al. (2013) and Zhang et al. (1998)[14][15][17]

Experimental Protocols

Detailed experimental protocols for the analysis of testosterone and its metabolites typically involve the following steps:

Protocol 1: Quantification of Testosterone in Human Plasma/Serum by LC-MS/MS

-

Sample Collection: Blood samples are collected in tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent the ex vivo hydrolysis of TU to testosterone.[7][9][10]

-

Sample Preparation:

-

An internal standard (e.g., testosterone-d3) is added to the plasma/serum samples.

-

Proteins are precipitated using a solvent like acetonitrile (B52724).

-

The supernatant is separated by centrifugation.

-

The supernatant may be further purified using solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic separation is achieved using a C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for testosterone and the internal standard.

-

-

Data Analysis: A calibration curve is generated using standards of known testosterone concentrations to quantify the testosterone levels in the unknown samples.

Protocol 2: In Vitro Metabolism of Testosterone using Human Liver Microsomes

-

Incubation Mixture Preparation:

-

A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (or NADPH), and a buffer (e.g., potassium phosphate (B84403) buffer).

-

The reaction is initiated by adding testosterone.

-

-

Incubation: The mixture is incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: The mixture is centrifuged to pellet the protein, and the supernatant is collected.

-

Metabolite Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the formation of testosterone metabolites, such as 6β-hydroxytestosterone.

Visualizations

Caption: Metabolic pathway of this compound.

References

- 1. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Steady-state pharmacokinetics of oral this compound with concomitant inhibition of 5α-reductase by finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Importance of measuring testosterone in enzyme-inhibited plasma for oral this compound androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new oral this compound therapy comes of age for the treatment of hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Importance of measuring testosterone in enzyme-inhibited plasma for oral this compound androgen replacement therapy clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reexamination of pharmacokinetics of oral this compound in hypogonadal men with a new self-emulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety Aspects and Rational Use of this compound in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. auajournals.org [auajournals.org]

- 16. auajournals.org [auajournals.org]

- 17. A pharmacokinetic study of injectable this compound in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lymphatic absorption and metabolism of orally administered this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The pharmacology and metabolism of this compound (TU), a new orally active androgen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. consensus.app [consensus.app]

- 21. Digging Deeper into CYP3A Testosterone Metabolism: Kinetic, Regioselectivity, and Stereoselectivity Differences between CYP3A4/5 and CYP3A7 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Human cytochrome P450: metabolism of testosterone by CYP3A4 and inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Androgen Receptor Binding Affinity of Testosterone Undecanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Testosterone (B1683101) Undecanoate (TU) is a long-acting ester prodrug of testosterone used in androgen replacement therapy. Its therapeutic effects are contingent upon its in vivo hydrolysis to testosterone, the primary ligand for the androgen receptor (AR). This technical guide provides a comprehensive analysis of the androgen receptor binding affinity of testosterone and its active metabolite, dihydrotestosterone (B1667394) (DHT). Crucially, this document clarifies a pivotal aspect of TU's pharmacology: testosterone undecanoate itself is not a direct, high-affinity ligand for the androgen receptor. Its biological activity is realized through its conversion to testosterone. This guide presents quantitative binding data for testosterone and DHT, details the experimental protocols used to determine these values, and illustrates the relevant biological and experimental pathways.

The Prodrug Nature of this compound

This compound is designed to be pharmacologically inactive until it is metabolized in the body. The addition of the long-chain undecanoate ester to the 17β-hydroxyl group of the testosterone molecule increases its lipophilicity. This chemical modification allows for altered absorption and a prolonged release profile, but it also sterically hinders the molecule from effectively binding to the androgen receptor. The active androgenic signal is initiated only after esterases cleave the undecanoate group, liberating free testosterone.[1]

It is the resultant testosterone, and its more potent metabolite dihydrotestosterone (DHT), that serve as the endogenous ligands for the androgen receptor, initiating the downstream signaling cascade responsible for androgenic effects.[2]

Quantitative Androgen Receptor Binding Affinity Data

The following table summarizes the quantitative binding affinity data for testosterone and dihydrotestosterone to the androgen receptor. It is important to note the absence of data for this compound, as it is not a direct ligand for the AR.

| Ligand | Binding Affinity Metric | Value | Experimental System | Reference |

| Testosterone | Kd (Dissociation Constant) | 2-5 x 10⁻¹⁰ M | Rat Testis, Epididymis, and Prostate Cytosol | [3] |

| IC₅₀ (Inhibitory Concentration) | 5.4 nM | Recombinant Human AR | [4] | |

| Relative Binding Affinity (RBA) | 7% (vs. THG) | Human AR | [5] | |

| Dihydrotestosterone (DHT) | Kd (Dissociation Constant) | 2-5 x 10⁻¹⁰ M | Rat Testis, Epididymis, and Prostate Cytosol | [3] |

| IC₅₀ (Inhibitory Concentration) | 3.2 nM | Hamster Prostate Cytosol | [6] | |

| Relative Binding Affinity (RBA) | 58% (vs. THG) | Human AR | [5] | |

| Affinity vs. Testosterone | 2-fold higher | Human AR | [2] |

Experimental Protocols

The determination of androgen receptor binding affinity is primarily achieved through competitive radioligand binding assays. Below are detailed methodologies for conducting such experiments.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a high-affinity radiolabeled androgen for binding to the androgen receptor.

3.1.1. Materials and Reagents:

-

Androgen Receptor Source: Cytosol isolated from rat prostate or cells engineered to express the human androgen receptor.[7]

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Mibolerone or [³H]-Dihydrotestosterone.[8]

-

Unlabeled Ligand: A known high-affinity androgen (e.g., unlabeled DHT) to determine non-specific binding.[8]

-

Test Compound: The compound to be evaluated (e.g., testosterone).

-

Assay Buffer: Typically a Tris-HCl based buffer.[8]

-

Wash Buffer: Ice-cold Tris-HCl buffer.[8]

-

Separation Medium: Hydroxyapatite (HAP) slurry or charcoal-dextran suspension to separate bound from unbound radioligand.[8]

-

Scintillation Cocktail: A liquid scintillation cocktail suitable for aqueous samples.[8]

-

Equipment: 96-well microplates, centrifugation equipment, and a liquid scintillation counter.[8]

3.1.2. Experimental Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled ligand. The radioligand is prepared at a concentration at or below its Kd for the androgen receptor.[8]

-

Assay Setup: The assay is typically performed in triplicate in a 96-well plate with the following wells:

-

Total Binding: Contains the androgen receptor preparation and the radioligand.

-

Non-specific Binding: Contains the androgen receptor preparation, the radioligand, and a saturating concentration of the unlabeled androgen.[8]

-

Test Compound: Contains the androgen receptor preparation, the radioligand, and varying concentrations of the test compound.[8]

-

-

Incubation: The plate is incubated, typically at 4°C for 18-24 hours, to allow the binding to reach equilibrium.[8]

-

Separation of Bound and Free Ligand: The HAP slurry is added to each well, and the plate is centrifuged to pellet the HAP, which binds the receptor-ligand complexes. The supernatant containing the unbound radioligand is aspirated.[8]

-

Washing: The pellet is washed with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

-

Detection: A scintillation cocktail is added to each well, and the radioactivity is measured using a liquid scintillation counter.[8]

3.1.3. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[8]

-

Determine IC₅₀: The percentage of specific binding is plotted against the log concentration of the test compound. The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[8]

-

Calculate Ki (Inhibition Constant): The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Workflow for Competitive Binding Assay

Caption: Workflow of a competitive androgen receptor binding assay.

Conclusion

The pharmacological activity of this compound is unequivocally dependent on its bioconversion to testosterone. There is no evidence to suggest that this compound itself binds to the androgen receptor with any significant affinity. Therefore, for researchers and drug development professionals, the focus of in vitro and in vivo studies should remain on the binding characteristics and downstream effects of testosterone and its more potent metabolite, DHT. Understanding the nuances of androgen receptor binding, as detailed in this guide, is fundamental to the continued development of effective and safe androgen-based therapies.

References

- 1. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. benchchem.com [benchchem.com]

The Effects of Testosterone Undecanoate on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of testosterone (B1683101) undecanoate (TU), focusing on its role in modulating gene expression across various tissues. Testosterone undecanoate, a long-acting ester of testosterone, is a cornerstone of androgen replacement therapy for male hypogonadism.[1][2] Its clinical efficacy is rooted in its ability to restore physiological testosterone levels, thereby influencing a vast network of genes that regulate male sexual development, muscle and bone mass, metabolism, and behavior.[3][4] Understanding the precise gene expression changes induced by TU is critical for optimizing therapeutic strategies and developing novel androgen-based treatments.

Core Mechanism of Action: From Prodrug to Transcriptional Regulation

This compound is a prodrug that, once administered, is metabolized by endogenous esterases into its active forms: testosterone and, subsequently, dihydrotestosterone (B1667394) (DHT).[1][4] These androgens exert their effects primarily through a genomic pathway mediated by the Androgen Receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][5][6]

The canonical androgen signaling pathway involves several key steps:

-

Ligand Binding: Testosterone or DHT diffuses into the target cell and binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).[7]

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSPs.[7] This activated AR-ligand complex then translocates into the nucleus.[7]

-

DNA Binding and Co-regulator Recruitment: In the nucleus, the AR homodimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[6][8]

-

Gene Transcription: The DNA-bound AR recruits a suite of co-activator or co-repressor proteins, which ultimately modulates the transcription of target genes, leading to either the up-regulation or down-regulation of messenger RNA (mRNA) synthesis and subsequent protein production.[8][9]

While the genomic pathway is the primary mechanism, androgens can also elicit rapid, non-genomic effects through membrane-associated ARs that activate signal transduction cascades.[5][8]

Experimental Protocols for Gene Expression Analysis

Several robust methodologies are employed to investigate the transcriptomic effects of this compound. The choice of method depends on the scope of the investigation, from analyzing single genes to profiling the entire transcriptome.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the expression level of specific genes.

-

RNA Extraction: Total RNA is isolated from tissue or cell samples using commercially available kits (e.g., TRIzol, RNeasy). RNA quality and quantity are assessed via spectrophotometry and gel electrophoresis.

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).[10]

-

Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the amount of target mRNA, is determined. Gene expression is normalized to a stable housekeeping gene (e.g., β-actin) and calculated using methods like the 2-ΔΔCt formula.[10]

Microarray Analysis

This high-throughput method allows for the simultaneous measurement of the expression levels of thousands of genes.

-

Sample Preparation: RNA is extracted and converted to labeled cDNA or cRNA.

-

Hybridization: The labeled sample is hybridized to a microarray chip containing thousands of known DNA probes.

-

Scanning and Data Acquisition: The chip is scanned to measure the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.

-

Data Analysis: Raw data is normalized, and statistical analyses are performed to identify differentially expressed genes between TU-treated and control groups. This was the approach used to identify testosterone-regulated gene networks in the skeletal muscle of HIV-infected men.[11][12]

RNA-Sequencing (RNA-Seq)

RNA-Seq has become the gold standard for comprehensive transcriptome analysis, offering higher sensitivity and the ability to discover novel transcripts.

-

Library Preparation: RNA is extracted, and its integrity is verified. The RNA is then fragmented, converted to cDNA, and ligated with sequencing adapters to create a sequencing library.

-

Sequencing: The library is sequenced using a next-generation sequencing (NGS) platform.

-

Bioinformatic Analysis: The resulting sequence reads are aligned to a reference genome. Read counts for each gene are determined and normalized. Statistical tools are then used to identify genes that are differentially expressed between experimental groups. This method has been used to identify downstream genes of testosterone signaling in dermal papilla cells.[13]

Tissue-Specific Effects on Gene Expression

The transcriptional response to this compound is highly tissue-specific, reflecting the diverse physiological roles of androgens.

Skeletal Muscle

Testosterone is a potent anabolic agent, and TU therapy has been shown to increase muscle mass.[11][12] This is achieved through the modulation of genes involved in myogenesis, protein synthesis, and metabolism.[11][14][15] In studies of HIV-infected men with weight loss, testosterone treatment led to the up-regulation of genes associated with myogenesis, muscle protein synthesis, immune regulation, and metabolic pathways.[11][12] Microarray analyses in mice have shown that testosterone regulates genes involved in nutrient accumulation, glucose metabolism, and protein turnover.[14]

| Gene/Pathway Category | Effect of Testosterone | Key Genes/Details | Reference Study |

| Myogenesis & Protein Synthesis | Up-regulation | Genes involved in muscle development and protein turnover. | Mouse skeletal muscle[14] |

| Glucose Metabolism | Regulation | Positive regulation of insulin-sensitive transporters like Glut3 and SAT2. | Mouse skeletal muscle[14] |

| Nutrient Accumulation | Regulation | Changes expected to increase nutrient availability and sensing within muscle. | Mouse skeletal muscle[14] |

| Immune Regulation | Up-regulation | Modulation of immune response pathways within muscle tissue. | HIV+ Men[11][12] |

Liver

The liver is a key metabolic organ, and its function can be influenced by androgen levels. Studies suggest that TU therapy may have beneficial effects on liver health, particularly in the context of non-alcoholic fatty liver disease (NAFLD).[16][17] Long-term TU therapy in hypogonadal men has been shown to improve liver parameters and reduce hepatic steatosis.[16][18] These improvements are accompanied by altered expression of important regulatory genes involved in hepatic lipid assembly and secretion.[16][18] In animal models, testosterone therapy ameliorated steatohepatitis by suppressing endoplasmic reticulum stress and promoting the export of very-low-density lipoprotein.[16][18]

| Parameter/Gene Category | Effect of TU Treatment | Quantitative Data | Reference Study |

| Liver Fat | Reduction | ~40% reduction in liver fat after 4 months in men with NAFLD. | Men with hypogonadism[17] |

| Liver Enzymes (ALT, AST, etc.) | Reduction | Consistent reductions in men with elevated baseline levels. | SOAR Trial[17][19] |

| Hepatic Lipid Metabolism Genes | Altered Expression | Modulation of genes for lipid assembly and secretion. | Animal models[16][18] |

| Fatty Liver Index (FLI) | Decrease | Decreased from 83.6 to 66.9 over 8 years in treated men. | Hypogonadal men[16] |

Brain

This compound can cross the blood-brain barrier and influence gene expression related to cognitive functions and behavior.[20] Studies in mouse models of Alzheimer's disease have shown that TU treatment alters the gene expression of Na+/K+-ATPase isoforms in the hippocampus, which correlated with improved memory and locomotor activity.[21][22] In a mouse model of chronic social defeat, TU treatment significantly increased the mRNA expression of cAMP response element-binding protein (CREB) in the prefrontal cortex, a key molecule in neural plasticity and memory.[10][23]

| Gene/Target | Brain Region | Effect of TU Treatment | Experimental Model |

| Na+/K+-ATPase Isoforms | Hippocampus | Altered mRNA expression levels. | Alzheimer's disease mouse model[21][22] |

| CREB (cAMP response element-binding protein) | Prefrontal Cortex | Significant increase in relative mRNA expression. | Chronic social defeat mouse model[10][23] |

| CREB | Hippocampus | Non-significant increase in mRNA expression. | Chronic social defeat mouse model[10] |

Bone

Androgens are crucial for maintaining bone health in men.[24] Testosterone and its metabolite, estradiol, play key roles in regulating bone mineral density (BMD).[25] While direct gene expression studies in bone are less common, the effects of TU on bone are well-documented through clinical outcomes. Long-term TU therapy in hypogonadal men significantly increases both vertebral and femoral BMD.[25][26][27] This is achieved by influencing the gene expression programs in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), leading to a net positive effect on bone mass.

| Parameter | Effect of Long-Term TU Treatment | Quantitative Data | Reference Study |

| Lumbar Spine BMD | Significant Increase | Increased from 0.891 to 1.053 g/cm² over 36 months. | Hypogonadal men with metabolic syndrome[25][26] |

| Femoral Neck BMD | Significant Increase | Increased from 0.847 to 0.989 g/cm² over 36 months. | Hypogonadal men with metabolic syndrome[25][26] |

| Trabecular Spine BMD | Significant Increase | Increased from 95.2 to 125.8 mg/cm³ over ~2.7 years in untreated patients. | Hypogonadal men[27] |

Prostate

The prostate is a primary androgen-responsive tissue, and AR signaling is a major driver of both normal prostate growth and prostate cancer.[6] In the context of prostate cancer, androgen deprivation therapy is a standard treatment, but tumors often progress to a castration-resistant state (CRPC).[28][29] This progression is frequently associated with the reactivation of AR signaling, partly through a marked increase in AR gene expression itself.[30][31] Studies have identified numerous AR target genes in prostate cancer cells that are involved in steroid metabolism, cell proliferation, and survival. For instance, in androgen-independent tumors, there is increased expression of genes mediating androgen metabolism, such as AKR1C3, which converts adrenal androgens to testosterone.[30]

| Gene/Category | Regulation by Androgens in Prostate | Relevance | Reference Study |

| Androgen Receptor (AR) | Self-repression at high androgen levels; increased expression at low levels. | Key driver of CRPC; increased expression is an adaptive mechanism. | Prostate cancer models[30][31] |

| Genes of Androgen Metabolism (HSD3B2, AKR1C3, SRD5A1) | Increased expression in CRPC. | Allows cancer cells to synthesize testosterone/DHT locally. | Prostate cancer metastases[30] |

| Proliferation Genes (MMP9, EZH2, E2F3) | Increased expression in CRPC. | Drive aggressive tumor behavior and progression. | Prostate cancer metastases[30] |

| COUP-TF1 | Down-regulated by AR. | A novel AR target gene and transcription repressor. | LAPC4 prostate cancer cells[7] |

Conclusion

This compound exerts profound and diverse effects on gene expression, acting as a master regulator of physiological processes in numerous target tissues. Through its conversion to active androgens and subsequent activation of the Androgen Receptor, TU modulates complex transcriptional networks. In skeletal muscle, it promotes an anabolic state by up-regulating genes for myogenesis and protein synthesis. In the liver, it can beneficially alter the expression of genes involved in lipid metabolism. Its influence in the brain on genes like CREB and Na+/K+-ATPase isoforms underscores its role in cognitive and behavioral functions. Furthermore, its ability to increase bone mineral density and its complex, pivotal role in prostate gene regulation highlight its therapeutic importance and the need for careful monitoring.

For researchers and drug development professionals, a deeper understanding of these tissue-specific gene expression profiles is paramount. This knowledge can inform the development of more targeted therapies, such as selective androgen receptor modulators (SARMs), and help predict both the therapeutic benefits and potential adverse effects of androgen-based treatments. Future transcriptomic and epigenomic studies will continue to unravel the intricate mechanisms of TU action, paving the way for more precise and personalized applications in clinical practice.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Safety Aspects and Rational Use of this compound in the Treatment of Testosterone Deficiency: Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Testosterone, undecanoate | C30H48O3 | CID 65157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-Wide Analysis of Androgen Receptor Targets Reveals COUP-TF1 as a Novel Player in Human Prostate Cancer | PLOS One [journals.plos.org]

- 8. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 9. genome.ucsc.edu [genome.ucsc.edu]

- 10. rjptonline.org [rjptonline.org]

- 11. Transcriptional profiling of testosterone-regulated genes in the skeletal muscle of human immunodeficiency virus-infected men experiencing weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Comprehensive transcriptome data to identify downstream genes of testosterone signalling in dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Testosterone modulates gene expression pathways regulating nutrient accumulation, glucose metabolism and protein turnover in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. urologytimes.com [urologytimes.com]

- 18. Testosterone treatment improves liver function and reduces cardiovascular risk: A long-term prospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oral this compound Can Improve Liver Function | Consultant360 [consultant360.com]

- 20. On the effects of testosterone on brain behavioral functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of Long-Acting this compound on Behavioral Parameters and Na + , K+-ATPase mRNA Expression in Mice with Alzheimer`s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. rjptonline.org [rjptonline.org]

- 24. academic.oup.com [academic.oup.com]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. Adaptive and non-adaptive gene expression responses in prostate cancer during androgen deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Adaptive and non-adaptive gene expression responses in prostate cancer during androgen deprivation | PLOS One [journals.plos.org]

- 30. Increased expression of genes converting adrenal androgens to testosterone in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Androgen receptor gene expression in prostate cancer is directly suppressed by the androgen receptor through recruitment of lysine-specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Signaling Nexus of Testosterone Undecanoate: A Technical Guide for Researchers

An In-depth Examination of Genomic and Non-Genomic Pathways for Drug Development Professionals, Researchers, and Scientists.

Introduction

Testosterone (B1683101) undecanoate, a long-acting ester of testosterone, is a cornerstone of androgen replacement therapy. As a prodrug, its therapeutic efficacy is dictated by its conversion to testosterone and dihydrotestosterone (B1667394) (DHT), which in turn modulate a complex network of cellular signaling pathways.[1][2] A comprehensive understanding of these pathways is paramount for the development of novel therapeutics and for refining existing treatment paradigms. This technical guide provides a detailed exploration of the cellular and molecular mechanisms of testosterone undecanoate, with a focus on both the classical genomic and the rapid non-genomic signaling cascades.

Pharmacokinetics and Metabolism: The Journey to Bioactivity

Oral this compound is uniquely absorbed through the intestinal lymphatic system, a process that allows it to bypass hepatic first-pass metabolism.[1] Once in circulation, esterases cleave the undecanoate ester, releasing testosterone.[1] Testosterone can then be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase in target tissues.[1] The biological effects of this compound are mediated by both testosterone and DHT.

Genomic Signaling: The Classical Pathway of Androgen Action

The genomic effects of testosterone and DHT are mediated by the androgen receptor (AR), a ligand-activated transcription factor.[1] This pathway is characterized by a series of well-defined steps that ultimately lead to changes in gene expression.

Ligand Binding and Receptor Activation

Testosterone and DHT bind to the ligand-binding domain (LBD) of the AR in the cytoplasm. DHT exhibits a higher binding affinity for the AR compared to testosterone.[3] This binding induces a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs).[4]

Table 1: Binding Affinities of Androgens to the Androgen Receptor

| Ligand | Dissociation Constant (Kd) | Relative Binding Affinity |

| Dihydrotestosterone (DHT) | 0.25–0.5 nM[5] | ~2-3 fold higher than Testosterone[5] |

| Testosterone | 0.4–1.0 nM[5] | - |

Nuclear Translocation and Dimerization

The activated AR-ligand complex translocates to the nucleus, where it dimerizes.[4] This dimerization is essential for the complex to bind to specific DNA sequences.

DNA Binding and Recruitment of Co-regulators

The AR dimer binds to androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[4] Following DNA binding, the AR recruits a host of co-regulator proteins, which can be broadly classified as co-activators or co-repressors. These co-regulators modulate the transcriptional activity of the AR.

Table 2: Key Androgen Receptor Co-regulators and their Functions

| Co-regulator | Function |

| Co-activators | |

| SRC/p160 family (e.g., SRC-1, TIF2/GRIP1, AIB1/ACTR) | Possess histone acetyltransferase (HAT) activity, leading to chromatin relaxation and enhanced transcription.[6] |

| CBP/p300 | Histone acetyltransferases that also act as a scaffold for other transcriptional proteins.[7] |

| ARA70 (NCOA4) | Enhances AR transactivation.[6] |

| Co-repressors | |

| NCoR (Nuclear Receptor Corepressor) | Recruits histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression. |

| SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors) | Similar to NCoR, it mediates transcriptional repression through HDAC recruitment. |

Modulation of Gene Expression

The recruitment of co-activators and the basal transcription machinery to the ARE-bound AR complex initiates the transcription of target genes. Conversely, the recruitment of co-repressors leads to the silencing of gene expression. Testosterone has been shown to regulate the expression of a wide array of genes in various tissues, including skeletal muscle.[8][9]

Diagram 1: Genomic Signaling Pathway of Testosterone

Caption: Classical genomic signaling pathway of testosterone.

Non-Genomic Signaling: Rapid Actions at the Cell Surface

In addition to the classical genomic pathway, testosterone can elicit rapid cellular responses through non-genomic signaling mechanisms. These actions are initiated at the cell membrane and involve the activation of various second messenger systems.[1]

Membrane-Associated Androgen Receptors

Evidence suggests the existence of membrane-associated androgen receptors (mARs) that are distinct from the classical nuclear AR.[5] G protein-coupled receptors (GPCRs) such as GPRC6A and the zinc transporter ZIP9 have been identified as potential mARs.[10][11]

Activation of Second Messenger Cascades

Binding of testosterone to mARs can trigger a variety of rapid signaling events:

-

Calcium Mobilization: Testosterone can induce a rapid, transient increase in intracellular calcium ([Ca2+]i) levels.[12] This is often mediated by the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of Ca2+ from intracellular stores.[1]

-

MAPK/ERK Pathway Activation: Testosterone has been shown to rapidly activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] This activation can occur within minutes of testosterone exposure and is often dependent on Src kinase.[2]

-

PI3K/Akt Pathway Activation: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway can also be activated by non-genomic androgen signaling.[2] This pathway is crucial for cell survival and proliferation.

Diagram 2: Non-Genomic Signaling Pathways of Testosterone

Caption: Key non-genomic signaling pathways activated by testosterone.

Crosstalk Between Genomic and Non-Genomic Pathways

The genomic and non-genomic signaling pathways of testosterone are not mutually exclusive; significant crosstalk exists between them. For instance, ERK, activated through the non-genomic pathway, can phosphorylate and enhance the transcriptional activity of the nuclear AR.[8] This integration of rapid and sustained signaling allows for a more nuanced and coordinated cellular response to androgens.

Diagram 3: Crosstalk between Genomic and Non-Genomic Androgen Signaling

Caption: Integration of non-genomic and genomic androgen signaling pathways.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the androgen receptor.

-

Materials:

-

Recombinant human androgen receptor ligand-binding domain (AR-LBD).

-

Radiolabeled androgen (e.g., [³H]-Mibolerone).

-

Test compound.

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Wash buffer (e.g., Tris-HCl buffer).

-

Hydroxyapatite (HAP) slurry.

-

Scintillation cocktail.

-

96-well plates.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, set up reactions for total binding (radioligand + AR-LBD), non-specific binding (radioligand + AR-LBD + excess unlabeled androgen), and competitive binding (radioligand + AR-LBD + test compound).

-

Incubate the plate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Add HAP slurry to each well to bind the AR-LBD complexes.

-

Wash the HAP pellets to remove unbound radioligand.

-

Add scintillation cocktail to each well and measure radioactivity using a liquid scintillation counter.

-

Calculate specific binding and determine the IC50 value of the test compound.[13]

-

Diagram 4: Experimental Workflow for Androgen Receptor Binding Assay

Caption: A generalized workflow for a competitive androgen receptor binding assay.

Western Blot Analysis for ERK Phosphorylation

This protocol is used to detect the activation of the MAPK/ERK pathway.

-

Materials:

-

Cell culture reagents.

-

Testosterone.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture cells and treat with testosterone for various time points or at different concentrations.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add chemiluminescent substrate and detect the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[14][15]

-

Diagram 5: Western Blot Protocol for p-ERK Detection

Caption: Workflow for detecting ERK phosphorylation via Western blot.

Conclusion

The cellular signaling pathways of this compound are multifaceted, encompassing both slow, gene-regulating genomic actions and rapid, membrane-initiated non-genomic effects. A thorough understanding of these intricate networks, their key molecular players, and their points of intersection is critical for the rational design of novel androgen-based therapies and for optimizing the clinical application of this compound. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important androgen.

References

- 1. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]

- 3. Methods to study dynamic interaction of androgen receptor with chromatin in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Testosterone activates mitogen-activated protein kinase and the cAMP response element binding protein transcription factor in Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane androgen receptor - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. hormonebalance.org [hormonebalance.org]

- 8. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase III, single-arm, 6-month trial of a wide-dose range oral this compound product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and Functional Evidence for Testosterone Activation of GPRC6A in Peripheral Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. molbiolcell.org [molbiolcell.org]

- 13. benchchem.com [benchchem.com]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Genesis of a Modern Androgen: A Technical History of Testosterone Undecanoate

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and history of testosterone (B1683101) undecanoate, a long-chain testosterone ester that marked a significant evolution in androgen replacement therapy. Developed to overcome the limitations of native testosterone, its journey from chemical synthesis to established oral and long-acting injectable formulations is a testament to the progress in pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data, and a historical narrative of its development.

Introduction: The Quest for a Practical Testosterone

The isolation and synthesis of testosterone in 1935 by Laqueur, Butenandt, and Ruzicka was a landmark achievement in endocrinology, offering a direct treatment for male hypogonadism.[1] However, native testosterone proved clinically impractical for oral administration due to extensive first-pass hepatic metabolism, which rapidly inactivated the hormone.[1][2] Early attempts to circumvent this involved creating 17-alpha-alkylated androgens like methyltestosterone, but these were associated with significant hepatotoxicity.[3][4] This challenge spurred the development of testosterone esters, which aimed to improve the hormone's bioavailability and duration of action. The esterification of the 17-beta-hydroxyl group created prodrugs that were more lipophilic, leading to altered absorption and slower release of testosterone into the circulation.[2]

Discovery and Chemical Synthesis

Testosterone undecanoate (TU) emerged from this line of research. By attaching undecanoic acid, a long-chain fatty acid, to the testosterone molecule, researchers created a highly lipophilic ester.[5] The first synthesis was reported in the early 1950s.[6] The primary goal was twofold: to create an oral formulation that could bypass the liver and to develop a long-acting parenteral depot injection.

Synthesis Protocol

The synthesis of this compound is achieved through a direct esterification reaction. The process involves reacting testosterone with undecanoyl chloride in the presence of a base, typically pyridine, which acts as a catalyst and an acid scavenger.

General Experimental Protocol: Esterification of Testosterone

-

Reactant Preparation: Testosterone is dissolved in a suitable water-soluble organic solvent, such as N,N-dimethylformamide (DMF) or acetone (B3395972).[7]

-

Base Addition: Pyridine is added to the solution and mixed thoroughly under an inert nitrogen atmosphere.[6][7]

-

Acylation: Undecanoyl chloride is added to the mixture, often at a reduced temperature (0-10°C) to control the reaction rate. The mixture is then allowed to react at room temperature for a period of 1 to 6 hours.[7][8]

-

Precipitation: Upon completion of the reaction, water is added to the mixture. Due to the high lipophilicity of this compound and the use of a water-soluble solvent, the product precipitates out of the solution.[7]

-

Purification: The crude product is collected by filtration, washed (typically with an aqueous acetone solution), and dried under a vacuum.[7][8] Further purification can be achieved through recrystallization.[8]

The Oral Formulation: A Novel Absorption Pathway

The oral formulation of this compound, first introduced in Europe in the 1970s by Organon under the brand name Andriol, represented a major breakthrough.[3][9][10] Its success relied on a unique absorption mechanism.

Mechanism of Lymphatic Absorption

When formulated in an oily vehicle (oleic acid), oral TU is absorbed from the gastrointestinal tract into the intestinal lymphatic system, incorporated into chylomicrons.[3][5] This pathway allows the compound to enter the systemic circulation via the thoracic duct, thereby bypassing the portal circulation and avoiding first-pass hepatic metabolism.[2][5]

Early Clinical Evaluation of Oral TU

Early clinical trials focused on establishing the pharmacokinetic profile and efficacy of oral TU in hypogonadal men.

Key Experimental Protocol: Oral TU Pharmacokinetic Study

-

Study Design: Open-label, dose-finding studies in small cohorts of hypogonadal men.[9]

-

Inclusion Criteria: Male patients with confirmed primary or secondary hypogonadism, typically with morning total testosterone levels below 300 ng/dL (10.4 nmol/L).[11]

-

Intervention: Administration of oral TU capsules (e.g., 80-160 mg/day in divided doses) with meals to facilitate lymphatic absorption.[11][12]

-

Pharmacokinetic Sampling: Serial blood samples were collected over a 24-hour period to measure serum concentrations of testosterone and its metabolites.

-

Analytical Method: Hormone levels were initially quantified using Radioimmunoassay (RIA) and later by more specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

-

Efficacy Assessment: Symptomatic improvement was assessed using validated questionnaires such as the Androgen Deficiency in Aging Males (ADAM) and the Aging Males' Symptoms (AMS) scale.[11][12]

The Intramuscular Formulation: Engineering a Long-Acting Depot